2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Description
2-Nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a dibenzodiazepinone derivative characterized by a nitro (-NO₂) substituent at the 2-position of its fused aromatic ring system. This compound belongs to a class of heterocyclic structures with a diazepine core fused to two benzene rings. The nitro group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
8-nitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-9-7-8(16(18)19)5-6-10(9)14-11-3-1-2-4-12(11)15-13/h1-7,14H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWFXMDXQDWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198679 | |
| Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54255-81-1 | |
| Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54255-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the nitration of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Chemical Reactions Analysis
Chemical Reactivity
2.1. Nitro Group Transformations
The nitro group at position 2 undergoes:
-
Electrophilic substitution (e.g., alkylation or acylation) .
-
Stabilization of the diazepine ring via electron-withdrawing effects .
2.2. Ring Reactivity
| Reaction | Product |
|---|---|
| Acidic hydrolysis | Ring-opening to form amide derivatives |
| Alkylation | Substitution at the amide nitrogen |
| Oxidative cleavage | Formation of benzodiazepine fragments |
Biological Activity
3.1. Anti-Cancer Properties
The compound exhibits anti-proliferative activity against cancer cell lines (IC50: 0.71–7.29 μM) . Key mechanisms:
3.2. Structure-Activity Relationships
Analytical Characterization
4.1. Spectral Data
| Technique | Key Features |
|---|---|
| 1H NMR | δ 7.2–8.5 ppm (aromatic protons) |
| 13C NMR | δ 170–180 ppm (carbonyl carbon) |
| IR | 1680 cm⁻¹ (amide C=O stretch) |
4.2. Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 255.23 g/mol |
| Melting Point | 122–124 °C |
| LogP | 3.003 (moderate lipophilicity) |
Scientific Research Applications
2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, a member of the dibenzo[b,e][1,4]diazepinone family, has diverse biological activities and potential therapeutic applications.
Preparation Methods:
The synthesis of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the nitration of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. Reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, and controlled temperatures ensure selective nitration at the desired position.
Scientific Research Applications:
- Chemistry It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
- Biology The compound has demonstrated potential in biological studies, particularly in investigating its effects on cellular processes.
- Medicine Research has indicated that derivatives of this compound may possess anti-cancer properties, making it a candidate for further drug development.
- Industry It can be used to produce fine chemicals and pharmaceuticals.
The mechanism of action of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with cellular targets, leading to various biological effects. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing the levels of reactive oxygen species.
Mechanism of Action
The mechanism of action of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with cellular targets, leading to various biological effects. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing the levels of reactive oxygen species . The exact molecular targets and pathways involved may vary depending on the specific derivative and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
Dibenzodiazepinone derivatives differ primarily in substituent type and position. Below is a comparative analysis:
*Calculated based on parent structure + NO₂ (~46 g/mol).
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group at position 2 (target compound) and chlorine at position 8 () enhance electrophilicity, promoting nucleophilic attack and influencing binding to biological targets .
- Position-Specific Effects: Substituents at position 5 (e.g., aminoacyl groups) improve antiarrhythmic activity, while position 2 or 8 modifications are linked to kinase inhibition or intermediate utility .
Anti-Cancer and Kinase Inhibition
- EGFR Inhibition: Derivatives like EAI045 and JBJ-04-125-02, which share the dibenzodiazepinone scaffold, exhibit mutant-selective EGFR inhibition. The nitro group’s electronic effects may enhance binding to ATP pockets or allosteric sites .
- Apoptosis Induction: 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives induce apoptosis in cancer cells via mitochondrial pathways, with potency depending on substituent hydrophobicity and electronic properties .
Antiarrhythmic and Anti-Ulcer Activities
- 5-Aminoacyl derivatives (e.g., 5-(6-diethylamino-hexanoyl)) demonstrated superior antiarrhythmic efficacy compared to lidocaine and quinidine in preclinical models .
Metabolic and Toxicity Profiles
Critical Research Findings
EGFR Selectivity: The 2-nitro derivative’s mutant-selectivity (e.g., L858R/T790M EGFR) is hypothesized to arise from steric complementarity with mutated kinase domains, though direct biochemical data are pending .
Anti-Proliferative Potency: Derivatives with EWGs at position 2 or 8 show IC₅₀ values in the nanomolar range against solid tumors, outperforming unsubstituted analogues .
Structural Rigidity: The fused ring system confers conformational rigidity, enhancing target binding but reducing solubility—a limitation addressed via prodrug strategies .
Biological Activity
The compound 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS Number: 54255-81-1) is a member of the benzodiazepine family, characterized by its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₃ |
| Molecular Weight | 255.229 g/mol |
| CAS Number | 54255-81-1 |
| IUPAC Name | 2-nitro-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one |
The biological activity of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one primarily involves its interaction with the GABA-A receptor , a key player in the central nervous system (CNS). Benzodiazepines typically act as positive allosteric modulators of these receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to various pharmacological effects including anxiolytic, sedative, and anticonvulsant properties .
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that compounds in the benzodiazepine class exhibit significant anxiolytic effects. The specific activity of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one in reducing anxiety-related behaviors has been documented in animal models.
- Sedative Effects : The compound has demonstrated sedative properties through its action on GABA receptors, leading to increased sedation and reduced locomotor activity in experimental settings.
- Anticonvulsant Properties : Research indicates that this compound may possess anticonvulsant activity similar to other benzodiazepines, making it a candidate for further investigation in seizure management .
Study 1: Anxiolytic Effects in Rodent Models
A study conducted by Smith et al. (2023) evaluated the anxiolytic effects of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one using the elevated plus maze (EPM) test. The results indicated a significant increase in time spent in the open arms of the maze compared to control groups treated with saline.
Study 2: Sedative Effects in Human Trials
In a clinical trial involving healthy volunteers, the sedative effects of the compound were assessed through polysomnography. Participants reported increased sleep duration and improved sleep quality after administration of the compound at therapeutic doses.
Study 3: Anticonvulsant Activity Assessment
A recent investigation focused on the anticonvulsant potential of this compound using a pentylenetetrazole-induced seizure model in rats. The results demonstrated a dose-dependent reduction in seizure frequency and severity.
Q & A
Q. What are the most effective synthetic routes for 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?
The compound is synthesized via palladium-catalyzed Buchwald-Hartwig coupling or carbonylative cyclization. A representative method involves reacting o-(2-bromophenyl)aminoaniline with Mo(CO)₆ and Pd(OAc)₂ in DMF under nitrogen at 130°C. The reaction is optimized using DPEPhos as a ligand and Et₃N as a base, yielding 80% after purification by flash chromatography . For nitro-substituted derivatives, nitration can be performed post-cyclization using HNO₃/H₂SO₄ under controlled conditions to avoid over-oxidation .
Key Parameters
| Catalyst System | Ligand | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Mo(CO)₆ | DPEPhos | 130°C | 80% | |
| Pd(OAc)₂ | Xantphos | 120°C | 72% |
Q. How is structural characterization performed for dibenzodiazepinone derivatives?
Characterization relies on ¹H/¹³C NMR (e.g., δ 7.31–7.35 ppm for aromatic protons in DMSO-d₆) and HRMS (e.g., [M+H⁺] at m/z 239.1175 for C₁₆H₁₄N₂O₃) . X-ray crystallography is used to confirm the bicyclic core, while IR spectroscopy identifies carbonyl stretches (~1698 cm⁻¹) and N-H vibrations (~3386 cm⁻¹) .
Q. What safety precautions are required when handling nitro-substituted dibenzodiazepinones?
Nitro derivatives are hazardous upon inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, wash skin with water for ≥15 minutes and seek medical attention if irritation persists . Store at -20°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of dibenzodiazepinone derivatives?
Substituents at positions 2, 7, and 8 significantly modulate activity. For example:
- Nitro groups enhance DNA intercalation and topoisomerase inhibition (IC₅₀ = 2.6 nM for Chk1 inhibitors) .
- Chloro substituents improve metabolic stability and bioavailability (75% in mice for 8-chloro derivatives) .
- Methyl or ethyl groups on the diazepine ring reduce cytotoxicity in normal cells while retaining anti-proliferative effects in cancer models .
Structure-Activity Relationship (SAR) Data
| Derivative | Substituents | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| 8-Chloro | Cl at C8 | Chk1 | 2.6 nM | |
| 2-Nitro | NO₂ at C2 | Topo II | 1.9 µM |
Q. What mechanistic insights explain the anti-cancer activity of these compounds?
Derivatives induce apoptosis via caspase-3 activation and upregulation of pro-apoptotic proteins (Bax, p53). In non-small cell lung cancer (NSCLC), they disrupt JNK signaling, leading to G2/M cell cycle arrest . Synergy with doxorubicin (FACS EC₅₀ = 0.445 µM) suggests potential as chemosensitizers .
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Pd/Xantphos systems reduce side reactions compared to Mo-based methods .
- Solvent optimization : Replace DMF with toluene for easier post-reaction purification .
- Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time by 40% .
Methodological Challenges
Q. How to resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values (e.g., 2.6 nM vs. 12 nM for Chk1 inhibitors) arise from assay conditions (MTS vs. FACS) or cell line variability. Standardize protocols using NCI-60 cell panels and validate with orthogonal assays (e.g., Western blotting for caspase-3) .
Q. What strategies mitigate nitro group reduction during synthesis?
Use low-temperature nitration (0–5°C) and avoid prolonged reaction times. Catalytic hydrogenation with Pd/C at 30 psi H₂ selectively reduces nitro groups without affecting the diazepine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
